molecular formula C8H8ClF2NO B1383533 2-amino-1-(2,3-difluorophenyl)ethanone HCl CAS No. 1980062-95-0

2-amino-1-(2,3-difluorophenyl)ethanone HCl

Cat. No. B1383533
CAS RN: 1980062-95-0
M. Wt: 207.6 g/mol
InChI Key: AWAAZOCTXISYME-UHFFFAOYSA-N
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Description

2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO . It has a molecular weight of 207.605 Da . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is 1S/C8H7F2NO.ClH/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11;/h1-3H,4,11H2;1H . The InChI key is BTQHGMKVJQPOSM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 207.605 Da . The InChI code for 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is 1S/C8H7F2NO.ClH/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11;/h1-3H,4,11H2;1H .

Scientific Research Applications

Synthesis and Identification

  • A study focused on the synthesis and identification of a related compound, 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which has psychoactive properties. This involved the use of analytical techniques like nuclear magnetic resonance spectroscopy and chromatography for confirmation (Power et al., 2015).

Pyrolysis Products

  • Research on the pyrolysis products of bk-2C-B and its iodo analogue bk-2C-I, providing insights into the chemical stability and potential degradation products of similar compounds (Texter et al., 2018).

Antimicrobial Activity

  • A study explored the synthesis and antimicrobial activity of a similar compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, indicating potential pharmaceutical applications (Wanjari, 2020).

Heterocyclic Compounds Synthesis

  • Research has been conducted on the preparation of heterocyclic compounds like isoflavones and pyrimidines using derivatives of 1-(2,4-dihydroxyphenyl)ethanone, showcasing the versatility of such compounds in chemical synthesis (Moskvina et al., 2015).

Chiral Intermediate for Pharmaceuticals

  • A practical enzymatic process was developed for the synthesis of a chiral intermediate, vital for making Ticagrelor, using a compound structurally related to 2-amino-1-(2,3-difluorophenyl)ethanone HCl (Guo et al., 2017).

Microwave-assisted Synthesis

  • The compound was used in microwave-assisted synthesis experiments, demonstrating its utility in innovative and efficient synthetic chemistry approaches (Ankati & Biehl, 2010).

Asymmetric Synthesis

  • A study demonstrated the effective asymmetric synthesis of amino alcohols using 2-substituted acetophenones, which are structurally related, showcasing the compound's relevance in producing optically active molecules (Watanabe et al., 2002).

properties

IUPAC Name

2-amino-1-(2,3-difluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAAZOCTXISYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2,3-difluorophenyl)ethanone HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 2
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 3
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 4
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 5
2-amino-1-(2,3-difluorophenyl)ethanone HCl
Reactant of Route 6
2-amino-1-(2,3-difluorophenyl)ethanone HCl

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